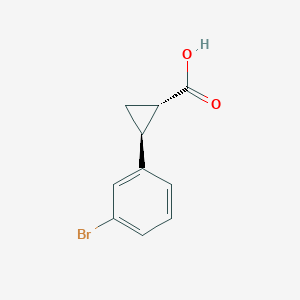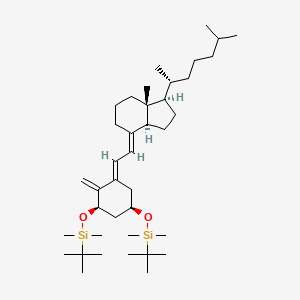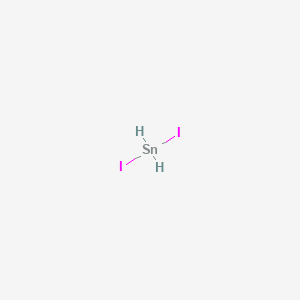
Diiodostannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodostannane, also known as tin(II) iodide, is an inorganic compound with the chemical formula SnI₂. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a precursor in the synthesis of other organotin compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diiodostannane can be synthesized through the direct reaction of tin with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
Sn+I2→SnI2
This reaction is exothermic and produces this compound as a white solid.
Industrial Production Methods: In industrial settings, this compound is produced by heating tin and iodine in a controlled environment. The reaction is conducted in a sealed vessel to contain the volatile iodine and ensure complete reaction with the tin. The product is then purified through sublimation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Diiodostannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin(IV) iodide (SnI₄).
Reduction: It can be reduced to elemental tin and iodine.
Substitution: this compound can participate in substitution reactions with other halides or organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine or bromine can oxidize this compound to tin(IV) iodide.
Reducing Agents: Hydrogen gas or metals like zinc can reduce this compound to tin and iodine.
Substitution Reactions: Organic halides or alkylating agents can react with this compound to form organotin compounds.
Major Products Formed:
Tin(IV) iodide (SnI₄): Formed through oxidation.
Elemental tin and iodine: Formed through reduction.
Organotin compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
Diiodostannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organotin compounds, which are important in organic synthesis and catalysis.
Biology: Organotin compounds derived from this compound are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Some organotin compounds are investigated for their potential use in pharmaceuticals.
Industry: this compound is used in the production of tin-based materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which diiodostannane and its derivatives exert their effects involves the interaction with molecular targets such as enzymes and cellular components. Organotin compounds can inhibit enzyme activity by binding to the active sites or altering the enzyme’s structure. This interaction can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Tin(IV) iodide (SnI₄): Another iodide of tin, but with tin in the +4 oxidation state.
Diiodomethane (CH₂I₂): An organoiodine compound with similar reactivity but different applications.
Organotin halides: Compounds like tributyltin chloride (C₄H₉)₃SnCl, which have similar chemical properties but different uses.
Uniqueness of Diiodostannane: this compound is unique due to its specific reactivity and ability to form a wide range of organotin compounds. Its applications in both industrial and research settings make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
H2I2Sn |
|---|---|
Poids moléculaire |
374.53 g/mol |
Nom IUPAC |
diiodostannane |
InChI |
InChI=1S/2HI.Sn.2H/h2*1H;;;/q;;+2;;/p-2 |
Clé InChI |
NBMCSYVOJTTWKP-UHFFFAOYSA-L |
SMILES canonique |
[SnH2](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
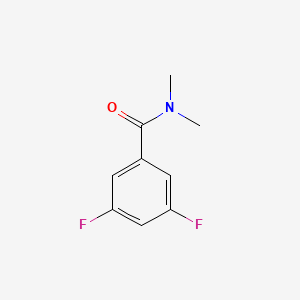
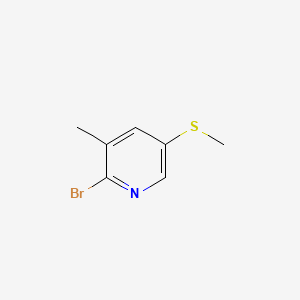

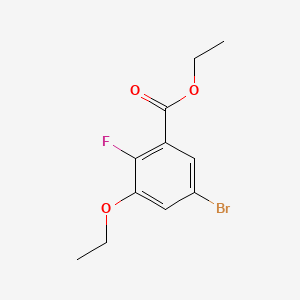
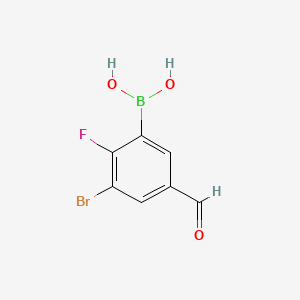
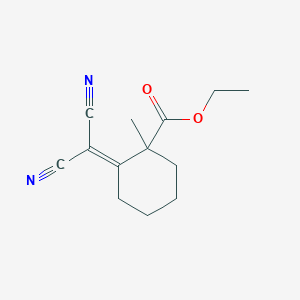

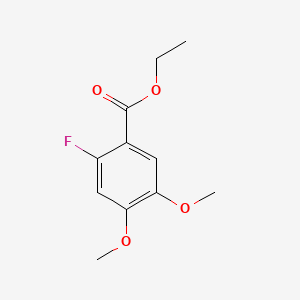
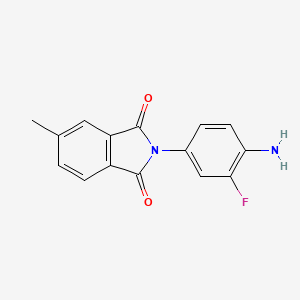
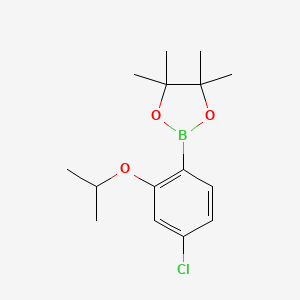
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
